molecular formula C14H21NO4 B6220579 3-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid CAS No. 2758001-86-2

3-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid

Katalognummer: B6220579
CAS-Nummer: 2758001-86-2
Molekulargewicht: 267.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid, or 3-TBCMPA, is an organic compound that has a wide range of applications in the scientific research field. It is used in the synthesis of other compounds, as well as in a variety of biochemical and physiological experiments.

Wissenschaftliche Forschungsanwendungen

3-TBCMPA has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of a variety of other organic compounds, including chiral amines, amino acids, and peptides. It is also used in the synthesis of drug molecules and peptide hormones. In addition, 3-TBCMPA is used in a variety of biochemical and physiological experiments, including those involving enzyme inhibition and gene expression.

Wirkmechanismus

3-TBCMPA is believed to act as an inhibitor of certain enzymes, including proteases and cytochrome P450 enzymes. This inhibition is believed to be due to the presence of the tert-butoxycarbonyl group, which binds to the active site of the enzyme and prevents it from catalyzing its reaction. In addition, 3-TBCMPA is believed to bind to the active sites of certain transcription factors, thus preventing them from binding to DNA and modulating gene expression.
Biochemical and Physiological Effects
3-TBCMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and cytochrome P450 enzymes, which can lead to a variety of downstream effects. In addition, 3-TBCMPA has been shown to modulate the expression of certain genes, which can lead to changes in cellular physiology.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 3-TBCMPA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is also relatively easy to synthesize. In addition, it is a relatively stable compound, which makes it suitable for use in a wide range of experiments. However, there are also some limitations associated with the use of 3-TBCMPA in laboratory experiments. For example, it is a relatively large molecule, which can make it difficult to work with in some experiments. In addition, it can be difficult to obtain in large quantities, which can limit its use in some experiments.

Zukünftige Richtungen

The use of 3-TBCMPA in scientific research is likely to continue to grow in the future. One possible future direction is the use of 3-TBCMPA in the development of new drugs and drug delivery systems. In addition, 3-TBCMPA may be used in the development of new gene therapies, as well as in the study of gene regulation and transcriptional control. Finally, 3-TBCMPA may be used in the development of new biosensors and diagnostic tools.

Synthesemethoden

3-TBCMPA is synthesized through a process known as the Diels-Alder reaction, which is a type of cycloaddition reaction between a conjugated diene and a substituted alkene. In the case of 3-TBCMPA, the starting materials are 4-methylpiperidine and prop-2-ynoic acid, which are reacted in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction results in the formation of the desired product, 3-TBCMPA.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid' involves the protection of the amine group of 4-methylpiperidine, followed by the addition of propargyl bromide to the protected amine. The resulting propargyl amine is then deprotected and reacted with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl protected propargyl amine. The final step involves the hydrolysis of the tert-butoxycarbonyl group to yield the desired product.", "Starting Materials": ["4-methylpiperidine", "propargyl bromide", "tert-butoxycarbonyl chloride", "sodium hydroxide", "water", "ethyl acetate"], "Reaction": ["1. Protection of 4-methylpiperidine with tert-butoxycarbonyl chloride in the presence of sodium hydroxide and water to yield the tert-butoxycarbonyl protected amine.", "2. Addition of propargyl bromide to the tert-butoxycarbonyl protected amine in the presence of a base to yield the propargyl amine.", "3. Deprotection of the tert-butoxycarbonyl group with acid to yield the propargyl amine.", "4. Reaction of the propargyl amine with tert-butoxycarbonyl chloride in the presence of a base to yield the tert-butoxycarbonyl protected propargyl amine.", "5. Hydrolysis of the tert-butoxycarbonyl group with acid to yield the desired product, 3-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid."] }

2758001-86-2

Molekularformel

C14H21NO4

Molekulargewicht

267.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.